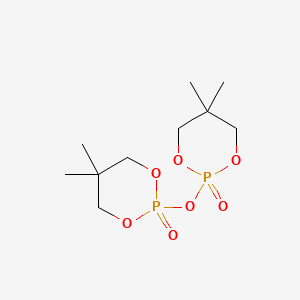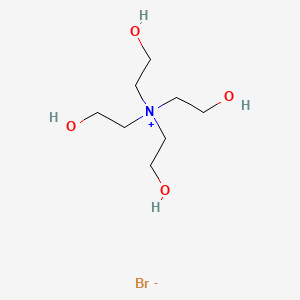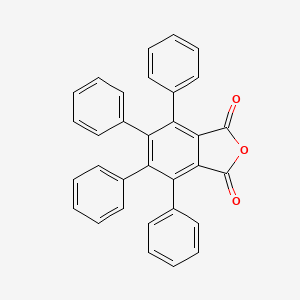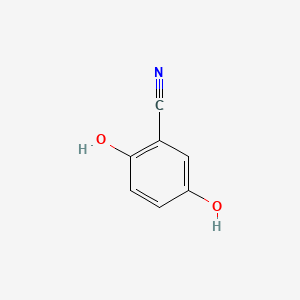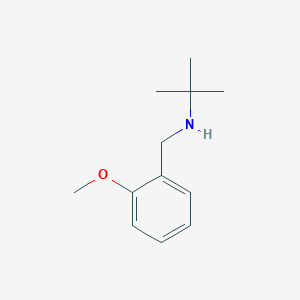
N-(2-甲氧基苄基)-2-甲基丙-2-胺
描述
N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a 2-methoxybenzyl group attached to the nitrogen atom of a 2-methylpropan-2-amine backbone. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
N-(2-Methoxybenzyl)-2-methylpropan-2-amine, also known as 25I-NBOMe, is a potent psychoactive substance . It exhibits high binding affinity for serotonin 5-HT2A/C and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
25I-NBOMe acts as a potent agonist at the 5-HT2A/C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25I-NBOMe’s interaction with the serotonin receptors leads to a series of biochemical reactions that result in its hallucinogenic activity .
Biochemical Pathways
Upon binding to the serotonin receptors, 25I-NBOMe affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play key roles in mood regulation, reward processing, and excitatory signaling in the brain, respectively.
Pharmacokinetics
It has been found to cross theblood-brain barrier (BBB) easily and accumulate in the brain tissue This suggests that the compound has good bioavailability
Result of Action
The increased release of dopamine, serotonin, and glutamate in the brain results in altered perception and mood, characteristic of hallucinogenic activity . Chronic administration of 25I-NBOMe has been associated with tolerance development, changes in neurotransmission, and behavioral alterations .
Action Environment
The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the presence of the compound in several brain regions shortly after administration and its accumulation after multiple injections suggest that its action, efficacy, and stability may be influenced by factors such as dosage, frequency of use, and individual metabolic differences
生化分析
Biochemical Properties
N-(2-Methoxybenzyl)-2-methylpropan-2-amine is known to interact with various enzymes, proteins, and other biomolecules. It exhibits a high binding affinity for 5-HT 2A/C serotonin receptors . This interaction with serotonin receptors is believed to contribute to its psychoactive properties .
Cellular Effects
The compound has been observed to influence various types of cells and cellular processes. It has been reported to increase the release of dopamine, serotonin, and glutamate in the rat frontal cortex, striatum, and nucleus accumbens . This suggests that N-(2-Methoxybenzyl)-2-methylpropan-2-amine may influence cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(2-Methoxybenzyl)-2-methylpropan-2-amine exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. Its strong affinity for 5-HT 2A/C serotonin receptors suggests that it may influence gene expression and other cellular processes through these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, changes in the effects of N-(2-Methoxybenzyl)-2-methylpropan-2-amine over time have been observed. For instance, it has been reported that the compound can cross the blood-brain barrier and accumulate in the brain tissue
Dosage Effects in Animal Models
In animal models, the effects of N-(2-Methoxybenzyl)-2-methylpropan-2-amine have been observed to vary with different dosages. For instance, it has been reported to induce hallucinogenic activity in a wide range of doses
Metabolic Pathways
It is known to interact with the serotonin system, which suggests it may be involved in serotonin metabolism .
Transport and Distribution
N-(2-Methoxybenzyl)-2-methylpropan-2-amine is believed to be transported and distributed within cells and tissues. It has been reported to easily cross the blood-brain barrier and accumulate in the brain tissue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methylpropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-Methoxybenzyl)-2-methylpropan-2-amine may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
化学反应分析
Types of Reactions
N-(2-Methoxybenzyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: N-(2-Methoxybenzyl)-2-methylpropan-2-amine N-oxide.
Reduction: 2-Methylpropan-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
N-(2-Methoxybenzyl)-2-methylpropan-2-amine is part of a larger class of compounds known as NBOMes, which are N-benzylmethoxy derivatives of the 2C family of phenethylamines. Similar compounds include:
25I-NBOMe: 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.
25B-NBOMe: 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.
25C-NBOMe: 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.
These compounds share similar structural features but differ in their specific substitutions on the phenethylamine backbone, which can lead to variations in their pharmacological effects and potency .
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-9-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABNGOKZPWYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359391 | |
| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-68-7 | |
| Record name | N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





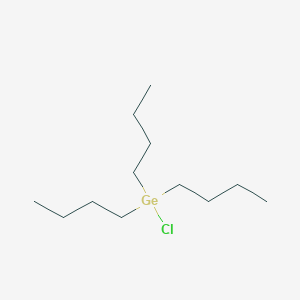
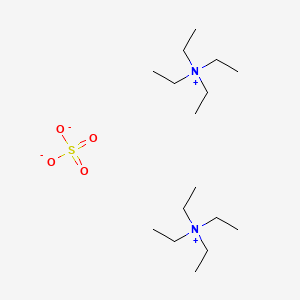
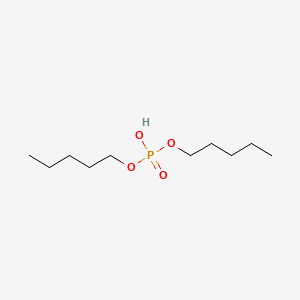
![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)
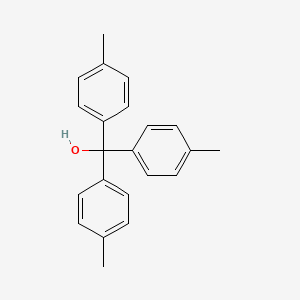
![2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate](/img/structure/B1593904.png)

